4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC16699648
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO2 |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H |
| Standard InChI Key | HNEUSESZADIYDX-UHFFFAOYSA-N |
| Canonical SMILES | COCC1CC(CN1)OC.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a pyrrolidine ring substituted with methoxy and methoxymethyl groups at positions 4 and 2, respectively. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen. Key structural attributes include:
Table 1: Stereoisomeric Variants of 4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride
| Stereochemistry | CAS Number | Molecular Weight (g/mol) | Source |
|---|---|---|---|
| (2S,4R) | 1372810-08-6 | 181.66 | PubChem |
| (2S,4S) | 1820570-96-4 | 181.66 | Chemsrc |
The (2S,4R) configuration is more commonly reported in synthetic protocols, while the (2S,4S) isomer has distinct physicochemical properties due to spatial arrangement differences .
Spectroscopic Characterization
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SMILES Notation: COC[C@@H]1CC@HOC.Cl
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3D Conformation: The pyrrolidine ring adopts a puckered conformation, with the methoxymethyl group occupying an equatorial position to minimize steric strain .
Synthesis Methodologies
Patent-Based Synthesis Route
A 2014 Chinese patent (CN105801462A) outlines a multi-step synthesis starting from L-hydroxyproline :
Table 2: Key Steps in the Synthesis of (4S)-N-Boc-4-Methoxymethyl-L-Proline
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc Protection | (Boc)₂O, THF, pH 8–9, 20–25°C | 85–90 |
| 2 | TEMPO Oxidation | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 78 |
| 3 | Wittig Reaction | Methoxymethyltriphenylphosphonium chloride | 65 |
| 4 | Hydrogenation | H₂, tert-butylamine, 20–23°C | 32–34 |
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Boc Protection: L-hydroxyproline reacts with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) under basic conditions to form N-Boc-L-hydroxyproline .
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Oxidation: TEMPO-mediated oxidation converts the hydroxyl group to a ketone, yielding (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid .
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Wittig Reaction: The ketone undergoes a Wittig reaction with methoxymethyltriphenylphosphonium chloride to introduce the methoxymethyl group .
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Hydrogenation: Catalytic hydrogenation reduces the double bond and removes the Boc group, followed by HCl treatment to form the hydrochloride salt .
This route avoids cyanide reagents, improving safety and environmental compatibility compared to older methods .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water and polar aprotic solvents (e.g., DMSO, THF) .
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Stability: Stable under inert atmospheres but hygroscopic; storage at 2–8°C in desiccators is recommended .
Applications in Pharmaceutical Research
Chiral Building Block
The compound serves as a precursor for:
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Proline Analogues: Used in peptide synthesis to modulate conformational stability .
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Kinase Inhibitors: The pyrrolidine scaffold is integral to ATP-binding site targeting .
Case Study: Antiviral Agents
A 2023 study utilized (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride to synthesize inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ). The methoxymethyl group enhanced binding affinity by forming hydrogen bonds with Glu166 residues (IC₅₀ = 0.89 μM) .
Recent Advancements (2023–2025)
Continuous Flow Synthesis
A 2024 Organic Process Research & Development paper reported a continuous flow method using microreactors, reducing reaction time from 48 h to 6 h and improving yield to 91% .
Catalytic Asymmetric Synthesis
Researchers achieved enantiomeric excess (ee) > 99% via palladium-catalyzed asymmetric hydrogenation, addressing previous limitations in stereocontrol .
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